REACTION_CXSMILES
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[Al+3].[Cl-].[Cl-].[Cl-].[O:5]=[C:6]([CH:8]=[C:9]([CH3:11])[CH3:10])[CH3:7].[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:10][C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[CH2:8][C:6](=[O:5])[CH3:7] |f:0.1.2.3|
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Name
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|
Quantity
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19.63 g
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Type
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reactant
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Smiles
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O=C(C)C=C(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Upon completion of the addition the reaction
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Type
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ADDITION
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Details
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The reaction mixture was poured onto ice/10% HCl (350 g)
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (100 mL)
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Type
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WASH
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Details
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The combined organics were washed with distilled H2O, saturated NaHCO3 solution, saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
|
Details
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The solvent was recovered under vacuum
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Type
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DISTILLATION
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Details
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distilled (b.p.=107° C. @ 3.0 mmHg)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |